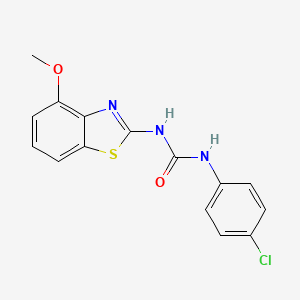

1-(4-Chlorophenyl)-3-(4-methoxy-1,3-benzothiazol-2-yl)urea

Description

This compound is a urea derivative featuring a 4-methoxy-1,3-benzothiazol-2-yl group and a 4-chlorophenyl moiety. Its molecular formula is C₁₅H₁₂ClN₃O₂S (molecular weight: 333.80 g/mol). The benzothiazole ring contributes to aromatic stacking interactions, while the methoxy group enhances electron-donating properties and solubility.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(4-methoxy-1,3-benzothiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c1-21-11-3-2-4-12-13(11)18-15(22-12)19-14(20)17-10-7-5-9(16)6-8-10/h2-8H,1H3,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJJNDZDZOXILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(4-methoxy-1,3-benzothiazol-2-yl)urea typically involves the reaction of 4-chloroaniline with 4-methoxy-1,3-benzothiazol-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(4-methoxy-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Biological Activities

Antibacterial Properties

Research has indicated that 1-(4-Chlorophenyl)-3-(4-methoxy-1,3-benzothiazol-2-yl)urea may exhibit antibacterial activity against certain strains, including Staphylococcus aureus and Escherichia coli. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated moderate antibacterial effects, suggesting potential therapeutic applications in treating bacterial infections .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. Notably, it has shown weak inhibitory activity against certain kinases involved in cellular processes. Further structural modifications are suggested to enhance its potency and selectivity .

Neuroprotective Potential

One of the promising areas of research includes its potential as an inhibitor of 17β-hydroxysteroid dehydrogenase type 10, an enzyme implicated in neurodegenerative diseases such as Alzheimer’s disease. The inhibition of this enzyme could modulate steroid hormone levels and reduce neurotoxic effects associated with steroid metabolism .

Research Applications

The applications of this compound span various fields:

Medicinal Chemistry

Ongoing research explores its potential as a therapeutic agent for various diseases due to its diverse biological activities. Its unique combination of functional groups may lead to the development of new drugs targeting specific diseases.

Material Science

Due to its chemical properties, this compound may also find applications in developing new materials such as polymers or coatings .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methoxy-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Positional Isomer: 1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

Substituted Benzothiazole: 1-(1,3-Benzothiazol-2-yl)-3-(3-chlorophenyl)urea

- Key Differences : Absence of methoxy group on benzothiazole; chloro substituent at 3-position (vs. 4) on the phenyl ring.

- Molecular weight (303.77 g/mol) is lower (C₁₄H₁₀ClN₃OS) .

Thiadiazole Derivative: 1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

- Key Differences : Replacement of benzothiazole with a 1,3,4-thiadiazole ring; ethyl substituent at position 3.

- Ethyl group increases lipophilicity. Molecular formula: C₁₁H₁₂ClN₅OS (molecular weight: 297.76 g/mol) .

Amide Analogue: N-[(4-Chlorophenyl)carbamoyl]-2-fluorobenzamide

Alkyne-Containing Derivative: 1-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)urea

- Key Differences : Propargyl group replaces benzothiazole.

- Simpler structure with lower molecular weight (208.65 g/mol, C₁₀H₉ClN₂O) .

Structural and Physicochemical Data Table

Research Findings and Implications

- Electronic Effects : Methoxy groups enhance solubility and electron density, critical for interactions with hydrophobic pockets or metal ions. Positional isomerism (4- vs. 6-methoxy) may alter binding specificity .

- Aromatic Systems : Benzothiazoles outperform thiadiazoles in aromatic interactions, as seen in crystallographic studies using SHELXL .

- Substituent Position : 4-Chlorophenyl (para) vs. 3-chlorophenyl (meta) influences steric hindrance and dipole moments, as analyzed via Multiwfn wavefunction software .

Biological Activity

1-(4-Chlorophenyl)-3-(4-methoxy-1,3-benzothiazol-2-yl)urea is a synthetic organic compound notable for its unique structural characteristics, which include a chlorinated phenyl group and a methoxy-substituted benzothiazole moiety linked through a urea functional group. This compound belongs to a larger class of benzothiazole derivatives recognized for their diverse biological activities, including potential applications in medicinal chemistry.

- Molecular Formula : C15H12ClN3O2S

- Molecular Weight : 319.79 g/mol

- Structure : The compound features a urea linkage that enhances its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxy-2-amino-benzothiazole with 4-chloro-phenyl isocyanate. This reaction can be summarized as follows:

Antibacterial Properties

Research indicates that this compound exhibits moderate antibacterial activity against several bacterial strains, notably:

- Staphylococcus aureus

- Escherichia coli

A study highlighted its potential as an antibacterial agent, although further investigations are necessary to fully elucidate its therapeutic applications .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. One significant area of research focuses on its inhibitory activity against 17β-hydroxysteroid dehydrogenase type 10 , an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibition of this enzyme may modulate steroid hormone levels and reduce neurotoxic effects associated with steroid metabolism .

Antitumor Activity

In vitro studies have shown that related compounds exhibit antitumor properties. Although specific data on this compound's antitumor activity is limited, structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea | Chlorophenyl and difluorobenzoyl groups | Antitumor activity |

| 1-(3-Chlorophenyl)-3-(6-methoxybenzothiazol-2-yl)urea | Chlorophenyl and methoxy-substituted benzothiazole | Antimicrobial properties |

| 1-[2-(6-Methylbenzothiazol-2-yl)]urea | Methyl-substituted benzothiazole | Antifungal activity |

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives. One notable study examined the structure–activity relationship (SAR) of various urea derivatives, revealing that modifications to the benzothiazole moiety could enhance biological efficacy . Another investigation focused on the binding interactions of these compounds with bovine serum albumin (BSA), indicating their potential pharmacological effectiveness .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-3-(4-methoxy-1,3-benzothiazol-2-yl)urea, and how can reaction conditions be optimized for high purity and yield?

- Methodological Answer : The synthesis typically involves coupling a 4-chlorophenyl isocyanate with a 4-methoxy-1,3-benzothiazol-2-amine precursor. Key steps include:

- Precursor Preparation : Synthesis of 4-methoxy-1,3-benzothiazol-2-amine via cyclization of thiourea derivatives under acidic conditions .

- Coupling Reaction : Use of anhydrous solvents (e.g., THF or DCM) and catalysts like triethylamine to facilitate urea bond formation.

- Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

- Optimization : Continuous flow reactors can enhance yield by improving heat/mass transfer, while in-line NMR monitoring ensures reaction completion .

Q. How can researchers characterize the molecular structure and confirm the identity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 360.05 for C₁₅H₁₁ClN₃O₂S).

- X-ray Crystallography : Resolve 3D structure to confirm bond angles and planarity of the benzothiazole-urea system (e.g., monoclinic crystal system, P2₁/c space group) .

Q. What in vitro biological assays are appropriate for initial screening of its pharmacological activity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) using fluorescence-based substrates .

- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus or E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .

- Compound Stability : Perform LC-MS to check for degradation products in DMSO stocks over time .

- Cellular Context : Compare activity in isogenic cell lines (e.g., wild-type vs. mutant EGFR) to identify target specificity .

Q. How does the substitution pattern (Cl, methoxy) influence the compound’s electronic properties and binding interactions?

- Methodological Answer :

- Computational Analysis :

- DFT Calculations : Assess electron-withdrawing (Cl) and donating (methoxy) effects on urea’s H-bonding capacity (e.g., Mulliken charges) .

- Molecular Docking : Compare binding poses in target proteins (e.g., benzothiazole stacking with hydrophobic pockets) .

- Experimental Validation :

- SAR Studies : Synthesize analogs (e.g., 4-fluoro or 4-methyl substitutions) and compare IC₅₀ values .

Q. What computational methods are suitable for predicting binding modes and interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess stability of urea-protein H-bonds .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., methoxy to ethoxy) .

- Pharmacophore Modeling : Identify critical features (e.g., urea NH for H-bonding, benzothiazole for π-π stacking) using tools like Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.